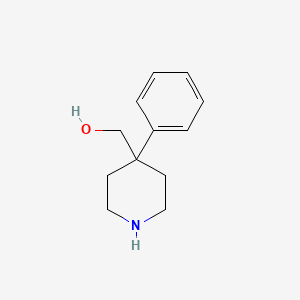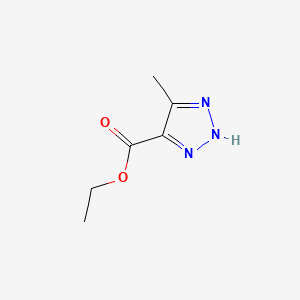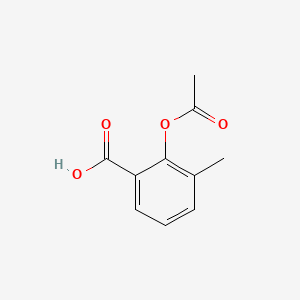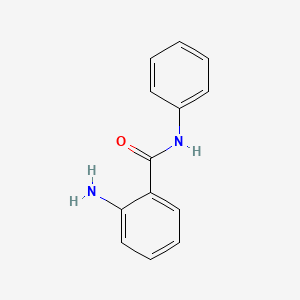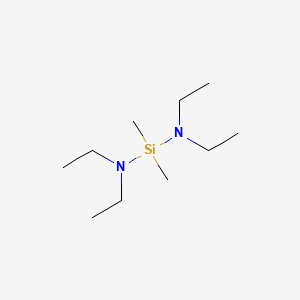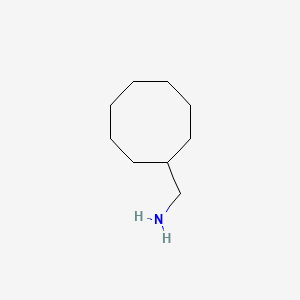
Pentylurea
Descripción general
Descripción
Synthesis Analysis
The synthesis of urea derivatives, including those with pentyl groups, is a fundamental aspect of organic chemistry, involving various strategies to incorporate the pentyl group into the urea structure. While specific papers detailing the synthesis of "pentylurea" were not identified, the synthesis of related compounds provides insight into potential methodologies. For example, the preparation of complex organometallic compounds can involve straightforward synthesis routes, as demonstrated by the direct reaction between metal halides and organomagnesium compounds (Groysman et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to pentylurea can be determined through techniques such as X-ray crystallography. These structures often reveal interesting geometries, such as the square-pyramidal geometry found in certain organometallic complexes (Groysman et al., 2003). Understanding the molecular structure is crucial for predicting reactivity and designing further synthetic applications.
Chemical Reactions and Properties
The chemical reactivity of urea derivatives encompasses a range of reactions, including those that lead to the formation of complex structures. For instance, reactions involving amine-phenolate complexes can proceed via toluene elimination, demonstrating the versatile reactivity of these compounds (Groysman et al., 2003).
Physical Properties Analysis
The physical properties of pentylurea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While specific data on pentylurea was not found, the study of related compounds suggests that factors such as molecular geometry and functional group placement play significant roles in determining these properties.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with various reagents, and participation in specific chemical reactions, are essential for understanding the behavior of pentylurea compounds in chemical syntheses and applications. The reactivity patterns observed in related research, such as organometallic chemistry and the synthesis of complex molecules, offer valuable insights into the chemical behavior of urea derivatives (Groysman et al., 2003).
Aplicaciones Científicas De Investigación
1. Neuroprotective Effects
The study by Morgan et al. (2021) investigated the neuroprotective effects of N-acetylcysteine (NAC) against neurotoxicity induced by penconazole (PEN), a systemic fungicide. This research highlights the potential of compounds like NAC in mitigating neurodegenerative and neuroinflammatory disorders caused by environmental contaminants like PEN (Morgan et al., 2021).
2. Protein Production in Drug Discovery
Sugiki, Fujiwara, and Kojima (2014) discuss the significance of efficient protein production in pharmaceutical research, including the discovery and development of new compounds influencing disease-associated proteins. Their review emphasizes the crucial role of accurate functional and structural information of proteins in drug development, which is essential for understanding the interaction of drugs with target proteins (Sugiki, Fujiwara, & Kojima, 2014).
3. Technological Advancements in Bio-science Research
Oteyo and Toili (2020) highlight the use of technology in bio-sciences for improving processes like specimen labeling and data collection. Their research presents the benefits of computerized systems in bio-science research, enhancing efficiency and reducing errors, which is critical for the accurate and timely collection of research data (Oteyo & Toili, 2020).
Propiedades
IUPAC Name |
pentylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-2-3-4-5-8-6(7)9/h2-5H2,1H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONRWRVYLOHUFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192123 | |
| Record name | N-Amylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentylurea | |
CAS RN |
38869-91-9 | |
| Record name | N-Pentylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38869-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Amylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038869919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Amylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-AMYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJD1H5449P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of these pentylurea derivatives in inhibiting ACAT?
A1: While the provided research papers focus on characterizing the structure-activity relationship of pentylurea derivatives and demonstrating their in vitro and in vivo efficacy, they do not delve into the specific molecular mechanism of ACAT inhibition. Further research is needed to elucidate the exact binding interactions and downstream effects of these compounds on the ACAT enzyme.
Q2: How does modifying the structure of the pentylurea scaffold affect its ACAT inhibitory activity?
A2: The structure-activity relationship (SAR) studies revealed crucial insights into the impact of structural modifications on the potency of pentylurea derivatives. For instance, replacing the dimethylamino group with a methyl group in the ortho-position of the phenylurea improved pharmacokinetic properties []. Similarly, varying the length and branching of the alkyl chain attached to the urea moiety, modifying the substituents on the imidazole ring, and altering the bridging group all significantly impacted both in vitro and in vivo activities [, ]. These findings highlight the importance of systematic structural modifications in optimizing the potency and pharmacokinetic profile of these ACAT inhibitors.
Q3: What is the significance of developing potent ACAT inhibitors like these pentylurea derivatives for treating atherosclerosis?
A3: Atherosclerosis, a leading cause of cardiovascular disease, is characterized by the buildup of plaques in arteries. ACAT plays a critical role in cholesterol esterification, a process implicated in plaque formation. The research demonstrates that specific pentylurea derivatives not only effectively inhibit ACAT activity in vitro but also significantly reduce atherosclerotic plaque development in vivo []. These findings suggest that potent and bioavailable ACAT inhibitors like these compounds hold promise as potential therapeutic agents for combating atherosclerosis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


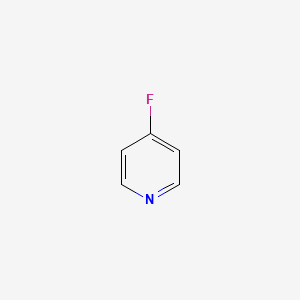
![Bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1266225.png)

